molecular formula C14H15NO3 B2514170 benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 2166952-44-7

benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate

Cat. No.: B2514170
CAS No.: 2166952-44-7
M. Wt: 245.278
InChI Key: GVZYCBBXQISDCT-UHFFFAOYSA-N
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Description

Benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.278. The purity is usually 95%.
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Scientific Research Applications

Nanoparticle Carrier Systems for Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules, incorporating fungicides such as carbendazim and tebuconazole, have been developed to improve the delivery and effectiveness of agricultural chemicals. These carrier systems modify the release profiles of the fungicides, leading to reduced environmental toxicity and enhanced disease prevention in plants (Campos et al., 2015).

Gold(I)-Catalyzed Reactions in Organic Synthesis

The gold(I)-catalyzed hydroamination of allenes with N-unsubstituted carbamates demonstrates a method for synthesizing compounds with benzyl carbamate structures. This process effectively produces regio- and diastereomerically pure products, showcasing the utility of gold catalysis in complex organic synthesis (Kinder et al., 2008).

Inhibitors of Enzymes for Therapeutic Applications

Novel benzyl carbamate derivatives have been synthesized and evaluated for their ability to inhibit key enzymes, such as butyrylcholinesterase (BChE), demonstrating potential therapeutic applications. These compounds show strong preferential inhibition of BChE over acetylcholinesterase (AChE), suggesting their utility in the development of treatments for diseases like Alzheimer's (Magar et al., 2021).

Molecular Encapsulation for Supramolecular Chemistry

The study of benzyl-o-carboranylbenzene derivatives has revealed their ability to undergo solvent-dependent conformational changes and molecular encapsulation. These findings highlight the potential of such compounds in the creation of new materials and devices based on supramolecular chemistry (Songkram et al., 2010).

Synthesis of Bioisosteres for Drug Discovery

Research on the synthesis and characterization of difluoro-substituted bicyclo[1.1.1]pentanes as bioisosteres for the benzene ring in drug discovery projects demonstrates the versatility of these structures in medicinal chemistry. These compounds offer a saturated alternative to the aromatic benzene, potentially leading to the development of novel pharmaceuticals (Bychek et al., 2019).

Safety and Hazards

Specific safety and hazard information for benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate is not provided in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety information .

Properties

IUPAC Name

benzyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-10-13-7-14(8-13,9-13)15-12(17)18-6-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZYCBBXQISDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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